molecular formula C21H24N2O2 B11634444 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide

Cat. No.: B11634444
M. Wt: 336.4 g/mol
InChI Key: IECYJWJXWSMSHL-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide typically involves the reaction of 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Studied for its potential antimicrobial and anticancer properties.

    Industry: Used in the development of optical brighteners and dyes.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide is unique due to the presence of the hexanamide group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other benzoxazole derivatives and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide

InChI

InChI=1S/C21H24N2O2/c1-4-5-6-10-19(24)22-17-9-7-8-16(13-17)21-23-18-12-14(2)11-15(3)20(18)25-21/h7-9,11-13H,4-6,10H2,1-3H3,(H,22,24)

InChI Key

IECYJWJXWSMSHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC(=CC(=C3O2)C)C

Origin of Product

United States

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